N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, a quinoxaline moiety, and methoxy substituents on the phenyl ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,5-dimethoxyaniline with a sulfonyl chloride derivative to form the benzenesulfonamide intermediate. This intermediate is then reacted with a quinoxaline derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the quinoxaline moiety can produce dihydroquinoxaline compounds.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
- N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O6S |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H23N3O6S/c1-32-17-12-13-22(33-2)21(14-17)27(34(30,31)18-8-4-3-5-9-18)16-24(29)26-15-23(28)25-19-10-6-7-11-20(19)26/h3-14H,15-16H2,1-2H3,(H,25,28) |
InChI Key |
GEZCYGOVHNOXNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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